molecular formula C12H18O3Si B13939586 Trimethylsilyl methoxy(phenyl)acetate CAS No. 55557-19-2

Trimethylsilyl methoxy(phenyl)acetate

Cat. No.: B13939586
CAS No.: 55557-19-2
M. Wt: 238.35 g/mol
InChI Key: QGWFPOPFKMDJPX-UHFFFAOYSA-N
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Description

Trimethylsilyl methoxy(phenyl)acetate is an organosilicon compound characterized by the presence of a trimethylsilyl group, a methoxy group, and a phenylacetate moiety. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl methoxy(phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl methoxy(phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Fluoride ions, typically from sources like tetrabutylammonium fluoride, are used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Phenylacetic acid or phenylacetone.

    Reduction: Methoxy(phenyl)ethanol.

    Substitution: Methoxy(phenyl)acetate.

Scientific Research Applications

Trimethylsilyl methoxy(phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and carboxylic acids during multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of trimethylsilyl methoxy(phenyl)acetate involves the reactivity of the trimethylsilyl group, which can act as a protecting group or a leaving group in various reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used for silylation reactions.

    Trimethylsilyl acetate: Another silyl ester with similar reactivity.

    Phenylacetic acid: A precursor in the synthesis of trimethylsilyl methoxy(phenyl)acetate.

Uniqueness

This compound is unique due to its combination of a trimethylsilyl group and a methoxy(phenyl)acetate moiety, which provides distinct reactivity and stability. This makes it particularly useful in protecting group chemistry and as an intermediate in complex organic syntheses.

Properties

CAS No.

55557-19-2

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

trimethylsilyl 2-methoxy-2-phenylacetate

InChI

InChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3

InChI Key

QGWFPOPFKMDJPX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C

Origin of Product

United States

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